molecular formula C2H2LiNO2 B14228223 lithium;1-nitroethene CAS No. 827022-94-6

lithium;1-nitroethene

Katalognummer: B14228223
CAS-Nummer: 827022-94-6
Molekulargewicht: 79.0 g/mol
InChI-Schlüssel: XAAALVFZJASMIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;1-nitroethene is an organolithium compound that features a lithium atom bonded to a 1-nitroethene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-nitroethene typically involves the reaction of 1-nitroethene with a lithium reagent. One common method is the addition of lithium to 1-nitroethene in an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;1-nitroethene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitroethene derivatives.

Wissenschaftliche Forschungsanwendungen

Lithium;1-nitroethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nitro group reactivity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of lithium;1-nitroethene involves its reactivity with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitroethane: Similar in structure but lacks the lithium atom.

    Lithium ethoxide: Contains lithium but lacks the nitro group.

    1-nitropropane: Similar nitro group but with a different carbon chain length.

Uniqueness

Lithium;1-nitroethene is unique due to the presence of both a lithium atom and a nitro group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This dual functionality makes it a valuable reagent in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

827022-94-6

Molekularformel

C2H2LiNO2

Molekulargewicht

79.0 g/mol

IUPAC-Name

lithium;1-nitroethene

InChI

InChI=1S/C2H2NO2.Li/c1-2-3(4)5;/h1-2H;/q-1;+1

InChI-Schlüssel

XAAALVFZJASMIO-UHFFFAOYSA-N

Kanonische SMILES

[Li+].[CH-]=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.